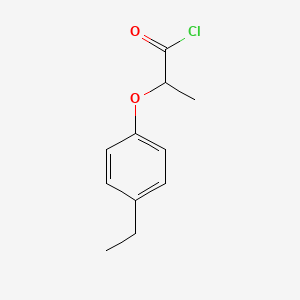

2-(4-Ethylphenoxy)propanoyl chloride

Description

Contextualization within the Class of Acyl Halides

Acyl halides, also known as acid halides, are a class of organic compounds derived from oxoacids by replacing a hydroxyl group with a halide. sciencemadness.orgwikipedia.org When the oxoacid is a carboxylic acid, the resulting compound is a carboxylic acyl halide, which contains the functional group -C(=O)X, where X is a halogen. sciencemadness.org Among these, acyl chlorides (where X is chlorine) are the most commonly used in synthetic chemistry due to their optimal balance of reactivity and stability. sciencemadness.org

The reactivity of acyl halides is a defining characteristic. The carbonyl carbon is bonded to two highly electronegative atoms, oxygen and the halogen, which strongly withdraw electron density. This makes the carbonyl carbon significantly electrophilic and highly susceptible to attack by nucleophiles. libretexts.org This inherent reactivity makes acyl chlorides more potent acylating agents than their corresponding carboxylic acids or esters. britannica.comsavemyexams.com

The synthesis of acyl chlorides is most commonly achieved by the reaction of a carboxylic acid with a chlorinating agent. libretexts.org Standard reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). wikipedia.orgsavemyexams.com For example, propanoic acid can be converted to propanoyl chloride using thionyl chloride. savemyexams.com This general methodology is applicable to a wide variety of carboxylic acids, including 2-(4-ethylphenoxy)propanoic acid, the precursor to 2-(4-ethylphenoxy)propanoyl chloride. google.com

| Property | Description |

|---|---|

| Functional Group | -COCl |

| Reactivity | Highly reactive due to the electrophilic carbonyl carbon. libretexts.org |

| Common Synthesis | Reaction of a carboxylic acid with a chlorinating agent (e.g., SOCl₂, PCl₅). savemyexams.com |

| Physical State | Often colorless liquids with pungent odors. sciencemadness.orglibretexts.org |

| Solubility | Typically react with water and are soluble in inert organic solvents. britannica.comlibretexts.org |

Significance as a Versatile Synthetic Intermediate

The significance of 2-(4-ethylphenoxy)propanoyl chloride lies in its role as a versatile synthetic intermediate. Its primary function is to participate in nucleophilic acyl substitution reactions, a cornerstone of organic synthesis. libretexts.org In these reactions, the chloride ion acts as an excellent leaving group, facilitating the formation of a new bond between the carbonyl carbon and a nucleophile. chemguide.co.uk

This reactivity allows 2-(4-ethylphenoxy)propanoyl chloride to be a precursor to a variety of other functional groups and complex molecules. Its reactions are typically rapid and often exothermic. chemguide.co.uk The key transformations include:

Esterification: It reacts readily with alcohols and phenols to form esters. savemyexams.com This reaction is often faster and more efficient than direct esterification with the parent carboxylic acid. savemyexams.com

Amidation: It reacts with ammonia (B1221849), primary amines, and secondary amines to produce primary, secondary, and tertiary amides, respectively. savemyexams.comlibretexts.org This is a common method for forming amide bonds in the synthesis of pharmaceuticals and other biologically active molecules. chemguide.co.uk

Hydrolysis: It reacts with water to hydrolyze back to the parent carboxylic acid, 2-(4-ethylphenoxy)propanoic acid. wikipedia.orglibretexts.org This reaction is often vigorous. libretexts.org

The utility of such intermediates is well-established in several industrial sectors. Acyl chlorides, in general, are used in the manufacturing of pharmaceuticals, agrochemicals such as pesticides and herbicides, and fine chemicals like fragrances and dyes. chemicalbook.commarketpublishers.comontosight.ai Given that many phenoxy propionic acid derivatives are known to have herbicidal properties, 2-(4-ethylphenoxy)propanoyl chloride is a valuable intermediate for the synthesis of new agrochemicals. google.com Its ability to efficiently create ester and amide linkages makes it a powerful tool for chemists to construct complex molecular architectures. marketpublishers.com

| Reactant (Nucleophile) | Product Class | General Reaction |

|---|---|---|

| Alcohol (R'-OH) | Ester | R-COCl + R'-OH → R-COOR' + HCl |

| Ammonia (NH₃) | Primary Amide | R-COCl + 2NH₃ → R-CONH₂ + NH₄Cl |

| Primary Amine (R'-NH₂) | Secondary Amide | R-COCl + 2R'-NH₂ → R-CONHR' + R'-NH₃Cl |

| Water (H₂O) | Carboxylic Acid | R-COCl + H₂O → R-COOH + HCl |

R represents the 2-(4-ethylphenoxy)propyl group.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethylphenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-3-9-4-6-10(7-5-9)14-8(2)11(12)13/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYBRJRYSVMXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Ethylphenoxy Propanoyl Chloride and Analogous Acyl Chlorides

Synthesis from Corresponding Carboxylic Acids

The conversion of a carboxylic acid to an acyl chloride enhances the reactivity of the carbonyl group, making the acyl chloride a versatile building block in synthesis. libretexts.org The most common starting material for this transformation is the parent carboxylic acid, in this case, 2-(4-ethylphenoxy)propanoic acid. chemguide.co.ukchemguide.co.uk The reaction is facilitated by reagents that can effectively replace the hydroxyl moiety with a chloride ion.

Utilization of Thionyl Chloride (SOCl₂)

Thionyl chloride (SOCl₂) is a widely used and highly effective reagent for the preparation of acyl chlorides from carboxylic acids. wikipedia.orgcommonorganicchemistry.com One of the significant advantages of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. chemguide.co.ukyoutube.com This simplifies the purification process, as the gaseous byproducts can be easily removed from the reaction mixture, often leaving the desired acyl chloride in a relatively pure state that can be further purified by distillation. chemguide.co.uklibretexts.org

The reaction mechanism begins with a nucleophilic attack by the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. jove.comyoutube.comyoutube.com This forms a reactive chlorosulfite intermediate, which converts the hydroxyl group into a much better leaving group. libretexts.org A chloride ion, generated during the process, then attacks the electrophilic carbonyl carbon. jove.commasterorganicchemistry.com The intermediate subsequently collapses, eliminating the chlorosulfite group which decomposes into SO₂ and another chloride ion, yielding the final acyl chloride product. jove.comyoutube.com The formation of the gaseous byproducts helps to drive the reaction to completion. youtube.com

The reaction is often performed by stirring the carboxylic acid in neat thionyl chloride at reflux, though sometimes a solvent is used. commonorganicchemistry.com For analogous conversions, such as the synthesis of fatty acid chlorides, the reaction involves refluxing the fatty acid with a slight excess of thionyl chloride, sometimes with a catalytic amount of dimethylformamide (DMF). pjoes.com

| Reactant | Reagent | Catalyst (Optional) | Conditions | Byproducts | Key Advantage |

|---|---|---|---|---|---|

| Carboxylic Acid (e.g., 2-(4-Ethylphenoxy)propanoic acid) | Thionyl Chloride (SOCl₂) | Dimethylformamide (DMF) | Reflux, neat or with solvent | SO₂(g), HCl(g) | Gaseous byproducts simplify purification |

Application of Phosphorus Pentachloride (PCl₅)

Phosphorus pentachloride (PCl₅) is another classic and potent reagent for converting carboxylic acids to acyl chlorides. chemguide.co.ukjove.com The reaction is typically vigorous and can occur in the cold, producing the acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) gas as byproducts. libretexts.orgchemguide.co.uk The formation of the highly stable phosphorus-oxygen double bond in POCl₃ is a significant driving force for this reaction. jove.comjove.com

The mechanism involves the carboxylic acid attacking the phosphorus center of PCl₅. jove.comjove.com This is followed by the elimination of a chloride ion and subsequent nucleophilic attack by this chloride ion at the carbonyl carbon. jove.com The final step involves a rearrangement to form the acyl chloride and the stable byproduct, phosphorus oxychloride. chemtube3d.com

A practical challenge with this method is the separation of the desired acyl chloride from the liquid byproduct, phosphorus oxychloride, which often requires fractional distillation. libretexts.orgchemguide.co.uklibretexts.org Despite its high reactivity, PCl₅ may be the preferred reagent for preparing thermally labile acyl chlorides because the reaction can often be conducted at lower temperatures. youtube.com

Employment of Phosphorus Trichloride (B1173362) (PCl₃)

Phosphorus trichloride (PCl₃) can also be employed for the synthesis of acyl chlorides from carboxylic acids. chemguide.co.uklibretexts.org The reaction stoichiometry differs from PCl₅, with three moles of the carboxylic acid reacting with one mole of PCl₃ to produce three moles of the acyl chloride and one mole of phosphorous acid (H₃PO₃). chemguide.co.ukstackexchange.com

The reaction with PCl₃ is generally less dramatic than with PCl₅ because it does not produce HCl gas. chemguide.co.ukchemguide.co.uk However, similar to the PCl₅ method, the separation of the acyl chloride from the non-volatile byproduct, phosphorous acid, necessitates a purification step like fractional distillation. chemguide.co.uk Recent studies have highlighted that this method can be highly atom-efficient, as all three chlorine atoms from the PCl₃ are utilized in the chlorination. researchgate.net The phosphorous acid byproduct is also non-toxic and can be easily removed by filtration in some cases, offering a procedural advantage. researchgate.net

| Reagent | Stoichiometry (Acid:Reagent) | Byproducts | Reaction Conditions | Separation Method |

|---|---|---|---|---|

| Phosphorus Pentachloride (PCl₅) | 1:1 | POCl₃(l), HCl(g) | Often performed cold or with gentle heating | Fractional Distillation |

| Phosphorus Trichloride (PCl₃) | 3:1 | H₃PO₃(s/l) | Heating often required | Fractional Distillation / Filtration |

Emerging Preparative Routes and Green Chemistry Considerations

While traditional methods for synthesizing acyl chlorides are effective, they often involve harsh reagents and the generation of corrosive or toxic byproducts. Modern synthetic chemistry is increasingly focused on developing greener, more sustainable alternatives.

Emerging methods for acyl chloride synthesis aim to reduce waste and use milder conditions. One approach involves the use of oxalyl chloride ((COCl)₂), which, like thionyl chloride, produces only gaseous byproducts (CO₂, CO, and HCl). It is considered a milder and more selective reagent, though it is more expensive. wikipedia.org The reaction is typically catalyzed by DMF. commonorganicchemistry.com

Another avenue of research focuses on catalytic methods. For instance, the conversion of carboxylic acids to acyl chlorides can be achieved using 3,3-dichlorocyclopropenes in the presence of a tertiary amine base, proceeding through an aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org Other novel approaches utilize visible-light photocatalysis, where an aldehyde can be converted to an acid chloride using N-chlorosuccinimide in the presence of a photocatalyst like Ru(bpy)₃Cl₂. organic-chemistry.org

From a green chemistry perspective, the development of protocols that minimize waste is crucial. This includes using bio-based solvents like Cyrene™ as alternatives to toxic solvents such as DMF and dichloromethane (B109758) in subsequent reactions involving the synthesized acyl chlorides. rsc.org Additionally, solid-phase scavenging techniques offer a promising alternative for purification. For example, a polymer-supported amine resin can be used to scavenge HCl produced during the reaction with thionyl chloride, simplifying the work-up and isolation of the acyl chloride product under neutral conditions. thieme-connect.com These innovations point toward a future of acyl chloride synthesis that is more efficient, safer, and environmentally benign.

Chemical Reactivity and Mechanistic Studies of 2 4 Ethylphenoxy Propanoyl Chloride

Fundamental Principles of Nucleophilic Acyl Substitution Reactions

The reactivity of 2-(4-Ethylphenoxy)propanoyl chloride is primarily governed by the principles of nucleophilic acyl substitution. This class of reactions is characteristic of carboxylic acid derivatives, including acyl chlorides, and involves the replacement of a leaving group attached to the acyl carbon with a nucleophile. masterorganicchemistry.comyoutube.com Acyl chlorides are among the most reactive of these derivatives, a property attributable to the electronic nature of the carbonyl group and the stability of the chloride leaving group. youtube.comchemguide.co.uk

Analysis of the Carbonyl Electrophilicity and Leaving Group Efficacy

The high reactivity of 2-(4-Ethylphenoxy)propanoyl chloride in nucleophilic acyl substitution reactions is a direct consequence of two key factors: the electrophilicity of the carbonyl carbon and the effectiveness of the chloride ion as a leaving group.

The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, which polarizes the carbon-oxygen double bond and imparts a significant partial positive charge (δ+) on the carbonyl carbon. libretexts.orgchemguideforcie.co.uk This high degree of positive character makes it an excellent target for attack by nucleophiles. chemguide.co.uk

Furthermore, the chloride ion (Cl⁻) is an excellent leaving group. The stability of the leaving group is a critical factor in determining the rate of the elimination step. Good leaving groups are typically weak bases, meaning they are stable on their own. youtube.comlibretexts.org Chloride is the conjugate base of a strong acid (HCl), making it a very weak base and thus a highly effective leaving group. youtube.com The combination of a highly electrophilic carbonyl carbon and a superior leaving group makes acyl chlorides more reactive than other carboxylic acid derivatives like anhydrides, esters, and amides. youtube.com

Table 2: Relative Reactivity of Carboxylic Acid Derivatives

| Derivative (in order of decreasing reactivity) | Leaving Group | Basicity of Leaving Group |

|---|---|---|

| Acyl Chloride (-COCl) | Cl⁻ | Very Weak |

| Acid Anhydride (B1165640) (-OCOOR) | RCOO⁻ | Weak |

| Ester (-COOR) | RO⁻ | Strong |

| Amide (-CONH₂) | NH₂⁻ | Very Strong |

Influence of Electronic and Steric Factors on Reaction Rates and Selectivity

The specific structure of 2-(4-Ethylphenoxy)propanoyl chloride introduces electronic and steric factors that modulate its reactivity. The 4-ethylphenoxy group attached to the alpha-carbon can influence the electrophilicity of the carbonyl carbon. The phenoxy group is generally electron-withdrawing through its inductive effect but can be electron-donating through resonance. However, because the phenoxy group is not directly conjugated with the carbonyl group, its electronic influence is primarily inductive, potentially slightly increasing the carbonyl carbon's electrophilicity.

Steric hindrance around the carbonyl group can also affect the rate of nucleophilic attack. The presence of the methyl group on the alpha-carbon and the larger ethylphenoxy group creates some steric bulk. This bulk can hinder the approach of large or sterically demanding nucleophiles to the carbonyl carbon, potentially slowing the reaction rate compared to a less substituted acyl chloride like propanoyl chloride. wikipedia.org This steric hindrance can also influence the selectivity of the reaction when multiple nucleophilic sites are available.

Reactions with Oxygen Nucleophiles

2-(4-Ethylphenoxy)propanoyl chloride readily reacts with a variety of oxygen-containing nucleophiles, such as water, alcohols, and phenols. These reactions are classic examples of nucleophilic acyl substitution and lead to the formation of carboxylic acids and esters, respectively. savemyexams.comchemguide.co.uk

Hydrolysis to Carboxylic Acids

In the presence of water, 2-(4-Ethylphenoxy)propanoyl chloride undergoes a rapid hydrolysis reaction. savemyexams.comphysicsandmathstutor.com This reaction is typically vigorous, often occurring at room temperature, to yield 2-(4-ethylphenoxy)propanoic acid and hydrogen chloride gas. chemguide.co.ukchemguideforcie.co.ukchemguide.co.uk

The mechanism follows the general addition-elimination pathway, where a water molecule acts as the nucleophile. libretexts.orgyoutube.com The water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton to form the final carboxylic acid product. libretexts.org Due to the formation of HCl, this reaction is often performed in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the acid and drive the reaction to completion. physicsandmathstutor.comlibretexts.org

Reaction Scheme for Hydrolysis:

2-(4-Ethylphenoxy)propanoyl chloride + H₂O → 2-(4-Ethylphenoxy)propanoic acid + HCl

Esterification (Alcoholysis) with Alcohols and Phenols

2-(4-Ethylphenoxy)propanoyl chloride reacts with alcohols and phenols to form esters in a process known as esterification or alcoholysis. savemyexams.comchemguide.co.uk This reaction is a highly efficient method for ester synthesis because acyl chlorides are much more reactive than their corresponding carboxylic acids. savemyexams.comchemguide.co.uk

The reaction with an alcohol (e.g., ethanol) proceeds vigorously at room temperature, yielding an ester (ethyl 2-(4-ethylphenoxy)propanoate) and hydrogen chloride. chemguide.co.ukchemguide.co.uk Similarly, reaction with a phenol (B47542) produces a phenyl ester. libretexts.org The reaction with phenols can be slower than with alcohols, and sometimes requires gentle warming or the use of a base to convert the phenol into the more nucleophilic phenoxide ion. savemyexams.comlibretexts.orgkhanacademy.org

Table 3: Examples of Esterification Reactions

| Nucleophile | Product | Byproduct |

|---|---|---|

| Methanol (B129727) | Methyl 2-(4-ethylphenoxy)propanoate | HCl |

| Ethanol | Ethyl 2-(4-ethylphenoxy)propanoate | HCl |

| Phenol | Phenyl 2-(4-ethylphenoxy)propanoate | HCl |

Anhydride Formation via Reaction with Carboxylic Acids

2-(4-Ethylphenoxy)propanoyl chloride can react with carboxylic acids to form carboxylic acid anhydrides. libretexts.orglibretexts.org This reaction is a practical method for synthesizing both symmetrical and mixed (unsymmetrical) anhydrides. pressbooks.pub

The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl oxygen on the electrophilic carbonyl carbon of the acyl chloride. pressbooks.pubyoutube.com A tetrahedral intermediate is formed, which then collapses to eliminate a chloride ion. youtube.com A weak base, commonly pyridine, is typically used in the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct as it forms. pressbooks.pub This neutralization prevents the reverse reaction and drives the equilibrium towards the formation of the anhydride product. pressbooks.pub

| Reactant | Conditions | Product |

| Acetic Acid | Pyridine | Acetic 2-(4-ethylphenoxy)propanoic anhydride |

| Propanoic Acid | Pyridine | Propanoic 2-(4-ethylphenoxy)propanoic anhydride |

Reactions with Nitrogen Nucleophiles (Aminolysis)

Aminolysis, the reaction with nitrogen-based nucleophiles like ammonia (B1221849) and amines, is a key transformation of 2-(4-Ethylphenoxy)propanoyl chloride, leading to the formation of various amides. These reactions proceed through a nucleophilic addition-elimination mechanism. savemyexams.com

Amide Formation with Ammonia

The reaction between 2-(4-Ethylphenoxy)propanoyl chloride and ammonia is highly vigorous, typically conducted by adding the acyl chloride to a cold, concentrated aqueous solution of ammonia. chemguide.co.uklibretexts.org This process yields the primary amide, 2-(4-ethylphenoxy)propanamide.

The reaction proceeds in two stages. libretexts.orgchemguide.co.uk

Nucleophilic Attack: An ammonia molecule acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemguide.co.ukshout.education This intermediate then eliminates a chloride ion to produce the amide and hydrogen chloride. chemguide.co.uk

Neutralization: Since ammonia is a base, a second equivalent of ammonia immediately neutralizes the hydrogen chloride byproduct, forming ammonium (B1175870) chloride. libretexts.orgchemguide.co.uk

| Reactant | Stoichiometry | Products |

| Ammonia (NH₃) | 2 equivalents | 2-(4-ethylphenoxy)propanamide and Ammonium chloride (NH₄Cl) |

Synthesis of N-Substituted Amides with Primary Amines

Primary amines react with 2-(4-Ethylphenoxy)propanoyl chloride in a manner analogous to ammonia to produce N-substituted amides. savemyexams.comchemguide.co.uk The reaction is generally rapid and exothermic. chemguide.co.uk For instance, reacting 2-(4-Ethylphenoxy)propanoyl chloride with ethylamine (B1201723) yields N-ethyl-2-(4-ethylphenoxy)propanamide.

Similar to the reaction with ammonia, two equivalents of the primary amine are required. savemyexams.comchemguide.co.uk The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the liberated HCl, forming an alkylammonium chloride salt. chemguide.co.uk

| Reactant (Primary Amine) | Product (N-Substituted Amide) | Byproduct |

| Methylamine (CH₃NH₂) | N-methyl-2-(4-ethylphenoxy)propanamide | Methylammonium chloride |

| Aniline (C₆H₅NH₂) | N-phenyl-2-(4-ethylphenoxy)propanamide | Anilinium chloride |

Formation of N,N-Disubstituted Amides with Secondary Amines

Secondary amines react with 2-(4-Ethylphenoxy)propanoyl chloride to form N,N-disubstituted amides. libretexts.org The mechanism follows the same nucleophilic addition-elimination pathway seen with ammonia and primary amines. savemyexams.com For example, the reaction with dimethylamine (B145610) produces N,N-dimethyl-2-(4-ethylphenoxy)propanamide.

As with other aminolysis reactions, a base is required to scavenge the HCl produced. This can be a second equivalent of the secondary amine itself or another base, such as triethylamine, added to the reaction mixture. hud.ac.uk

| Reactant (Secondary Amine) | Product (N,N-Disubstituted Amide) | Byproduct (with excess amine) |

| Dimethylamine ((CH₃)₂NH) | N,N-dimethyl-2-(4-ethylphenoxy)propanamide | Dimethylammonium chloride |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-2-(4-ethylphenoxy)propanamide | Diethylammonium chloride |

Reductive Transformations of the Acyl Chloride Moiety

The acyl chloride functional group in 2-(4-Ethylphenoxy)propanoyl chloride is a highly reactive moiety that can be readily reduced to either an aldehyde or a primary alcohol. The outcome of the reduction is contingent upon the nature of the reducing agent employed and the specific reaction conditions. Stronger reducing agents typically lead to the formation of the primary alcohol, whereas milder, more sterically hindered reagents allow for the selective isolation of the intermediate aldehyde.

The conversion of an acyl chloride to an aldehyde requires a reducing agent that is reactive enough to reduce the acyl chloride but not so reactive that it will further reduce the newly formed aldehyde. Standard complex metal hydrides like LiAlH₄ are too reactive and will proceed to the primary alcohol. chemistrysteps.com Therefore, less reactive hydride reagents are necessary to achieve this selective transformation.

One of the most common methods for this selective reduction is the use of Lithium tri(t-butoxy)aluminum hydride, LiAl(OᵗBu)₃H. The bulky tert-butoxy (B1229062) groups diminish the reactivity of the hydride reagent, which allows it to react rapidly with the acyl chloride but much more slowly with the resulting aldehyde, enabling the aldehyde to be isolated, especially at low temperatures like -78°C. chemistrysteps.com

Another classic method for the selective reduction of acyl chlorides to aldehydes is the Rosenmund reduction. wikipedia.org This process involves the catalytic hydrogenation of the acyl chloride using hydrogen gas over a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). wikipedia.orgacsgcipr.org The barium sulfate support has a low surface area, which helps to moderate the catalyst's activity, and a poison, such as thioquinanthrene or thiourea, is often added to deactivate the catalyst further. This deactivation is crucial to prevent the over-reduction of the aldehyde product to a primary alcohol. wikipedia.org

Applying these methods to 2-(4-Ethylphenoxy)propanoyl chloride would yield 2-(4-Ethylphenoxy)propanal.

Table 1: Selective Reduction of 2-(4-Ethylphenoxy)propanoyl Chloride to Aldehyde

| Reactant | Reagent/Catalyst | Product | Reaction Type |

|---|---|---|---|

| 2-(4-Ethylphenoxy)propanoyl chloride | 1. LiAl(OᵗBu)₃H2. H₂O | 2-(4-Ethylphenoxy)propanal | Partial Reduction |

The acyl chloride moiety can be completely reduced to a primary alcohol using powerful reducing agents known as complex metal hydrides. Lithium aluminum hydride (LiAlH₄) is a very strong and reactive reducing agent capable of reducing a wide range of carbonyl compounds, including acyl chlorides, to their corresponding alcohols. chemistrysteps.commasterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) can also be used, although it is a milder reducing agent than LiAlH₄. chemistrysteps.com

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent on the electrophilic carbonyl carbon of the acyl chloride. This initially forms a tetrahedral intermediate which then collapses, expelling the chloride ion to form an aldehyde. However, the aldehyde is also highly susceptible to reduction and is more reactive than the starting acyl chloride. libretexts.org It therefore rapidly undergoes a second nucleophilic attack by another hydride ion, forming an alkoxide intermediate. A final aqueous or acidic workup step protonates the alkoxide to yield the primary alcohol. libretexts.orglibretexts.org Due to the high reactivity of the aldehyde intermediate, it cannot be isolated when strong reducing agents like LiAlH₄ are used. chemistrysteps.comlibretexts.org

The reaction of 2-(4-Ethylphenoxy)propanoyl chloride with an excess of LiAlH₄, followed by an aqueous workup, results in the formation of 2-(4-Ethylphenoxy)propan-1-ol.

Table 2: Reduction of 2-(4-Ethylphenoxy)propanoyl Chloride to Primary Alcohol

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-(4-Ethylphenoxy)propanoyl chloride | 1. LiAlH₄ (excess)2. H₃O⁺ workup | 2-(4-Ethylphenoxy)propan-1-ol | Complete Reduction |

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the carbonyl carbon in 2-(4-Ethylphenoxy)propanoyl chloride makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building more complex molecular skeletons. The compound can react with various carbon nucleophiles, such as organometallic reagents, or act as an electrophile in Friedel-Crafts acylation reactions.

Organometallic reagents are potent sources of carbon nucleophiles that readily react with acyl chlorides. The choice of organometallic reagent dictates the final product.

Grignard Reagents (RMgX): These are highly reactive organomagnesium compounds. pearson.com When an acyl chloride like 2-(4-Ethylphenoxy)propanoyl chloride is treated with a Grignard reagent, the reaction proceeds through a two-step addition process. The first equivalent of the Grignard reagent adds to the carbonyl carbon, and the subsequent collapse of the tetrahedral intermediate expels the chloride ion, forming a ketone. pearson.comchemistrysteps.com However, the resulting ketone is also reactive towards the Grignard reagent. stackexchange.com A second equivalent of the Grignard reagent immediately adds to the ketone in a nucleophilic addition reaction, forming a magnesium alkoxide. masterorganicchemistry.com An acidic workup then protonates the alkoxide to yield a tertiary alcohol. stackexchange.com Because of the high reactivity of Grignard reagents, the reaction cannot be stopped at the ketone stage. chemistrysteps.comstackexchange.com

Organocuprate Reagents (R₂CuLi): Also known as Gilman reagents, these are significantly less reactive and more selective than Grignard reagents. chemistrysteps.comwikipedia.org The carbon-copper bond is less polarized than the carbon-magnesium bond, making organocuprates softer nucleophiles. chemistrysteps.com This reduced reactivity allows them to react with highly reactive acyl chlorides but not with the less reactive ketone product. chemistrysteps.comlibretexts.org Consequently, the reaction of an organocuprate with 2-(4-Ethylphenoxy)propanoyl chloride cleanly stops after the first addition-elimination step, providing a ketone as the final product. This method is highly effective for synthesizing ketones from acyl chlorides. libretexts.orgvaia.comyoutube.com

Table 3: Reaction with Organometallic Reagents

| Reactant | Reagent | Intermediate Product | Final Product | Reagent Type |

|---|---|---|---|---|

| 2-(4-Ethylphenoxy)propanoyl chloride | 1. Grignard Reagent (R-MgX, 2 eq.)2. H₃O⁺ workup | Ketone | Tertiary Alcohol | Hard Nucleophile |

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. chemguide.co.ukorganic-chemistry.org In this context, 2-(4-Ethylphenoxy)propanoyl chloride serves as the acylating agent. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com

The mechanism begins with the reaction between the acyl chloride and the Lewis acid catalyst. The Lewis acid coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. masterorganicchemistry.com This facilitates the formation of a highly electrophilic, resonance-stabilized acylium ion. youtube.com The aromatic ring, acting as a nucleophile, then attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the final step, a weak base (such as AlCl₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final aryl ketone product. youtube.com

A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound because the acyl group is electron-withdrawing and deactivates the ring towards further substitution. organic-chemistry.org This prevents polyacylation, which can be a problem in the related Friedel-Crafts alkylation reaction. chemguide.co.uk For instance, reacting 2-(4-Ethylphenoxy)propanoyl chloride with benzene (B151609) in the presence of AlCl₃ would produce 1-(4-ethylphenoxy)-1-phenylpropan-2-one.

Table 4: Friedel-Crafts Acylation using 2-(4-Ethylphenoxy)propanoyl Chloride

| Substrate | Acylating Agent | Catalyst | Product | Reaction Type |

|---|---|---|---|---|

| Benzene | 2-(4-Ethylphenoxy)propanoyl chloride | AlCl₃ | 1-(4-ethylphenoxy)-1-phenylpropan-2-one | Electrophilic Aromatic Substitution |

Stereochemical Considerations and Stereoselective Transformations of 2 4 Ethylphenoxy Propanoyl Chloride

Analysis of Chirality at the α-Carbon of the Propanoyl Chain

The chemical structure of 2-(4-Ethylphenoxy)propanoyl chloride features a stereogenic center, which is a source of chirality. The α-carbon, the carbon atom adjacent to the carbonyl group of the propanoyl chain, is bonded to four distinct substituents:

A hydrogen atom (-H)

A methyl group (-CH₃)

A 4-ethylphenoxy group (-OC₆H₄CH₂CH₃)

A chlorocarbonyl group (-COCl)

Due to the presence of this chiral center, 2-(4-Ethylphenoxy)propanoyl chloride can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-2-(4-Ethylphenoxy)propanoyl chloride and (S)-2-(4-Ethylphenoxy)propanoyl chloride. While possessing identical physical properties such as boiling point and density, they rotate plane-polarized light in equal but opposite directions. The separation and selective synthesis of these enantiomers are crucial for applications where only one stereoisomer provides the desired biological or chemical activity. jiangnan.edu.cn The synthesis of this compound without chiral control typically results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.

Diastereoselective and Enantioselective Reactions Involving the Chiral Center

Controlling the stereochemical outcome of reactions involving the chiral center of 2-(4-Ethylphenoxy)propanoyl chloride is a primary objective in asymmetric synthesis. This can be achieved through various strategies, including the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product. In the context of 2-(4-Ethylphenoxy)propanoyl chloride, a common strategy involves reacting the racemic acyl chloride with a chiral alcohol or amine to form a diastereomeric mixture of esters or amides, which can then be separated.

Alternatively, an enantiomerically pure chiral auxiliary can be attached to the acyl chloride, creating a chiral adduct that can undergo subsequent diastereoselective reactions. Evans' oxazolidinones are a prominent class of chiral auxiliaries used for this purpose. tcichemicals.com For instance, reacting (R)- or (S)-2-(4-Ethylphenoxy)propanoyl chloride with a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, yields a specific N-acyl oxazolidinone. The steric bulk of the auxiliary then directs the approach of incoming reagents (e.g., in alkylation or aldol (B89426) reactions) to one face of the enolate, leading to the preferential formation of one diastereomer.

Table 1: Illustrative Diastereoselective Alkylation of an N-Acyl Oxazolidinone Derived from 2-Phenoxypropanoyl Chloride

| Electrophile (R-X) | Chiral Auxiliary | Diastereomeric Ratio (d.r.) |

| Benzyl (B1604629) bromide (BnBr) | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >95:5 |

| Methyl iodide (MeI) | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >95:5 |

| Allyl iodide | (S)-4-benzyl-2-oxazolidinone | >98:2 |

| Propargyl bromide | (S)-4-benzyl-2-oxazolidinone | 97:3 |

This data is representative of typical results for similar N-acyl oxazolidinones and is intended for illustrative purposes.

Asymmetric catalysis offers an efficient method for achieving stereocontrol, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. snnu.edu.cn Various catalytic systems can be employed to control reactions involving derivatives of 2-(4-Ethylphenoxy)propanoyl chloride.

For example, in reactions where the corresponding carboxylic acid is used, chiral catalysts can direct transformations such as asymmetric hydrogenation of a double bond introduced into the molecule or catalyze Michael additions with high enantioselectivity. snnu.edu.cn Axially chiral ligands, such as those based on BINOL or BINAP, are frequently used in transition-metal catalysis to create a chiral environment that differentiates between the two enantiotopic faces of a prochiral substrate. researchgate.net Organocatalysis, using small chiral organic molecules like proline or its derivatives, has also emerged as a powerful tool for controlling stereochemistry in a variety of transformations. researchgate.net

Table 2: Representative Enantioselective Michael Addition Catalyzed by a Chiral Organocatalyst

| Michael Acceptor | Nucleophile | Chiral Catalyst | Enantiomeric Excess (ee) |

| α,β-Unsaturated aldehyde | Diethyl malonate | (S)-Diphenylprolinol silyl (B83357) ether | 99% |

| Nitroalkene | Dimethyl malonate | Chiral bifunctional thiourea | 95% |

| α,β-Unsaturated ketone | Thiophenol | Chiral squaramide | 98% |

This table illustrates typical outcomes for organocatalyzed Michael additions, demonstrating the high levels of stereocontrol achievable.

Mechanisms of Stereocontrol in Chiral Inductions

The efficacy of chiral auxiliaries and catalysts in controlling stereochemistry stems from their ability to create a diastereomeric transition state with a significant energy difference between the pathways leading to the possible stereoisomers. The primary mechanism is often steric hindrance. In the case of Evans' oxazolidinones, the bulky substituent on the auxiliary (e.g., a benzyl or isopropyl group) blocks one face of the planar enolate formed upon deprotonation. This forces an incoming electrophile to approach from the less hindered face, resulting in a highly diastereoselective reaction.

Non-covalent interactions also play a critical role. Hydrogen bonding, dipole-dipole interactions, and π-π stacking between the catalyst and the substrate can lock the substrate into a specific conformation within the transition state. snnu.edu.cn This rigid arrangement ensures that the reaction proceeds through the lowest energy pathway, leading to the preferred stereoisomer. Computational studies and experimental evidence support models where the catalyst and substrates form well-defined, ordered transition state assemblies that are responsible for the observed high levels of stereoselectivity. snnu.edu.cn

Retention or Inversion of Stereochemistry in Nucleophilic Substitutions

The reactions of acyl chlorides are dominated by the nucleophilic acyl substitution mechanism, which proceeds via an addition-elimination pathway. savemyexams.com When 2-(4-Ethylphenoxy)propanoyl chloride reacts with a nucleophile (e.g., an alcohol to form an ester, or an amine to form an amide), the nucleophile attacks the electrophilic carbonyl carbon. savemyexams.com This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl double bond is reformed. savemyexams.com

Crucially, in this mechanism, the bonds to the chiral α-carbon are not broken or formed. The reaction center is the carbonyl carbon, not the adjacent stereocenter. As a result, the configuration of the α-carbon remains unchanged throughout the reaction. This means that nucleophilic acyl substitution reactions of enantiomerically pure (R)- or (S)-2-(4-Ethylphenoxy)propanoyl chloride proceed with retention of stereochemistry at the α-carbon. For example, the reaction of (R)-2-(4-Ethylphenoxy)propanoyl chloride with methanol (B129727) will yield methyl (R)-2-(4-Ethylphenoxy)propanoate.

This is distinct from nucleophilic substitution reactions at a saturated carbon center (SN1 and SN2 reactions). An SN2 reaction would proceed with inversion of configuration (a Walden inversion), while an SN1 reaction would lead to racemization. youtube.comlibretexts.orgpdx.edu However, these mechanisms are not operative for nucleophilic substitution at the acyl carbon of 2-(4-Ethylphenoxy)propanoyl chloride.

Catalytic Approaches in the Chemistry of 2 4 Ethylphenoxy Propanoyl Chloride

Homogeneous Catalysis in Derivatization Processes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful tool for the derivatization of acyl chlorides. Transition-metal complexes are often employed to achieve a wide range of transformations with high selectivity. For instance, palladium-catalyzed cross-coupling reactions could potentially be used to form new carbon-carbon bonds using 2-(4-ethylphenoxy)propanoyl chloride.

While specific examples involving 2-(4-ethylphenoxy)propanoyl chloride are scarce, analogous reactions with other acyl chlorides are well-documented. These processes often involve oxidative addition of the acyl chloride to a low-valent metal center, followed by transmetalation and reductive elimination to afford the coupled product. The advantage of homogeneous catalysis lies in the ability to tune the steric and electronic properties of the ligands to control reactivity and selectivity.

Heterogeneous Catalysis for Specific Transformations

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, provides significant advantages in terms of catalyst separation and recycling. For reactions involving acyl chlorides, solid acid catalysts can be an environmentally benign alternative to traditional Lewis acids in Friedel-Crafts reactions. Zeolites, clays, and supported acids are examples of heterogeneous catalysts that can promote acylation reactions.

The use of solid supports can also immobilize homogeneous catalysts, combining the benefits of high selectivity with the ease of separation. These systems can be applied to various transformations of acyl chlorides, including esterifications and amidations, by facilitating the reaction on the catalyst surface.

| Catalyst System | Catalyst Type | Potential Application | Advantages |

| Zeolites | Heterogeneous (Solid Acid) | Friedel-Crafts Acylation | Reusability, reduced waste. |

| Supported Metal Catalysts | Heterogeneous | Cross-Coupling Reactions | Ease of separation, catalyst stability. |

| Immobilized Enzymes | Heterogeneous (Biocatalyst) | Enantioselective Reactions | High selectivity, mild conditions. |

Emerging Catalytic Systems (e.g., Photoredox Catalysis)

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating reactive intermediates from various functional groups, including acyl chlorides. This technique utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes. In the context of 2-(4-ethylphenoxy)propanoyl chloride, photoredox catalysis could potentially enable the formation of an acyl radical.

Acyl radicals are versatile intermediates that can participate in a variety of transformations, such as Giese-type additions and cross-coupling reactions, under mild conditions. The use of aroyl chlorides as acyl radical precursors in visible-light photocatalysis has been demonstrated, offering a novel pathway for the synthesis of complex molecules. This approach avoids the use of harsh reagents and high temperatures often required in traditional radical chemistry.

Advanced Applications of 2 4 Ethylphenoxy Propanoyl Chloride in Organic Synthesis

Strategic Use as a Building Block for Complex Molecules

The primary advanced application of 2-(4-Ethylphenoxy)propanoyl chloride lies in its function as a sophisticated building block for larger, often biologically active, molecules. The acyl chloride group provides a reactive handle for forming stable amide or ester linkages with a wide array of nucleophiles, including amines, alcohols, and phenols. This reactivity is harnessed to introduce the 2-(4-ethylphenoxy)propionate substructure into more complex molecular frameworks.

This strategy is particularly prominent in the field of agrochemicals, where the broader class of aryloxyphenoxypropionates (APPs) are known for their herbicidal activity. mdpi.comresearchgate.net These compounds typically function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses. jlu.edu.cn The synthesis of novel APP-based herbicides often involves the coupling of an aryloxyphenoxypropionic acid derivative with a heterocyclic or aromatic amine or alcohol. 2-(4-Ethylphenoxy)propanoyl chloride is an ideal reagent for this purpose, enabling the efficient creation of new chemical entities for herbicidal screening. For instance, it can be reacted with various substituted anilines or phenols to generate a library of candidate molecules with potentially enhanced efficacy or a different spectrum of activity. The general synthetic route involves a straightforward acylation reaction, as depicted in numerous syntheses of related compounds. mdpi.comjlu.edu.cn

The reaction of 2-(4-Ethylphenoxy)propanoyl chloride with a nucleophile (Nu-H) can be generalized as:

C₂H₅-C₆H₄-O-CH(CH₃)-COCl + Nu-H → C₂H₅-C₆H₄-O-CH(CH₃)-CO-Nu + HCl

This straightforward yet powerful reaction allows chemists to strategically "click" the 2-(4-ethylphenoxy)propanoyl unit into place, forming the core of a more complex final molecule.

Precursor in the Synthesis of Optically Active Compounds

A critical feature of 2-(4-Ethylphenoxy)propanoyl chloride is the presence of a stereocenter at the second carbon of the propanoyl chain. This chirality is of paramount importance in the synthesis of biologically active molecules, where often only one enantiomer exhibits the desired activity while the other may be inactive or even detrimental. In the class of aryloxyphenoxypropionate herbicides, the herbicidal activity is almost exclusively associated with the (R)-enantiomer. researchgate.net Consequently, the synthesis of enantiomerically pure (R)-2-(4-Ethylphenoxy)propanoyl chloride is a key objective for its application in this field.

The synthesis of optically active herbicides requires a stereoselective approach. This is typically achieved by starting with an enantiomerically pure precursor, such as (R)-2-(4-hydroxyphenoxy)propionic acid, which serves as a key intermediate for many APP herbicides. researchgate.netnih.gov The corresponding (R)-2-(4-Ethylphenoxy)propanoic acid can be synthesized and then converted to the acyl chloride using standard reagents like thionyl chloride or oxalyl chloride without disturbing the stereocenter. google.commdpi.com This optically active acyl chloride can then be used to synthesize enantiomerically pure final products.

The use of the chiral acyl chloride ensures that the desired stereochemistry is incorporated into the final complex molecule, avoiding the need for costly and often inefficient chiral separation of the final product. This makes it a highly valuable precursor in asymmetric synthesis.

| Compound Name | Typical Use | Significance of Chirality |

|---|---|---|

| Quizalofop-P-ethyl | Post-emergence herbicide for control of grass weeds. nih.gov | The '(P)' designates the active (R)-enantiomer. nih.gov |

| Fenoxaprop-P-ethyl | Herbicide for grass control in broad-leaved crops. nih.gov | The (R)-isomer is the biologically active component. nih.gov |

| (R)-2-(4-Hydroxyphenoxy)propionic acid (R-HPPA) | Key chiral intermediate for synthesizing various APP herbicides. nih.gov | Serves as the foundational chiral building block. nih.gov |

| (R)-2-(4-Ethylphenoxy)propanoic acid | Precursor to (R)-2-(4-Ethylphenoxy)propanoyl chloride for novel herbicide synthesis. | Provides the necessary chirality for biological activity in target molecules. |

Role in the Preparation of Intermediates for Advanced Materials

Beyond its use in discrete molecule synthesis, 2-(4-Ethylphenoxy)propanoyl chloride has potential applications in materials science, specifically in the functionalization of polymers to create intermediates for advanced materials. Acyl chlorides are effective reagents for modifying polymers that possess nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups.

A significant application is in the end-capping or functionalization of biodegradable polymers like polyesters (e.g., poly(ε-caprolactone)) or polycarbonates. In living anionic ring-opening polymerization (ROP), the propagating polymer chain has a reactive anionic terminus. This terminus can be deliberately quenched with an acyl chloride. mdpi.com Introducing 2-(4-Ethylphenoxy)propanoyl chloride at the termination step of an ROP reaction would covalently attach the 2-(4-ethylphenoxy)propanoyl group to the end of the polymer chain. mdpi.com

This functionalization creates a polymer intermediate with altered properties. The introduction of the aromatic ethylphenoxy group can modify the polymer's thermal properties, solubility, and crystallinity. Furthermore, this end-group can serve as a point for further modification or for influencing the self-assembly of the polymer in solution or the solid state, making it an intermediate for materials with tailored characteristics.

Functionalization of Polymeric and Supramolecular Structures

The principles of supramolecular chemistry rely on non-covalent interactions (e.g., hydrogen bonding, π-π stacking, hydrophobic interactions) to direct the self-assembly of molecules into larger, ordered structures. nih.gov 2-(4-Ethylphenoxy)propanoyl chloride can be used to functionalize existing polymeric or molecular scaffolds to imbue them with properties that promote supramolecular assembly.

By reacting the acyl chloride with a macromolecule (e.g., a polymer, dendrimer, or calixarene) containing reactive sites, the 4-ethylphenoxy group is appended to the structure. This group can then participate in several key non-covalent interactions:

Hydrophobic Interactions: The ethyl and phenyl groups are hydrophobic and can drive assembly in aqueous environments.

π-π Stacking: The aromatic phenoxy ring can stack with other aromatic systems, providing directional control in the assembly process.

This functionalization can be used to design polymer-drug conjugates, create self-assembling block copolymers for nanotechnology applications, or modify surfaces to control their wetting and adhesion properties. While specific research on 2-(4-Ethylphenoxy)propanoyl chloride in supramolecular chemistry is not widely documented, its structural motifs are well-suited for these applications, positioning it as a potentially valuable tool for designing new self-assembling systems. nih.gov

| Application Area | Key Structural Feature | Function/Role of the Compound |

|---|---|---|

| Complex Molecule Synthesis | Acyl Chloride Group | Highly reactive electrophile for forming ester/amide bonds. |

| Optically Active Compounds | Chiral α-Carbon | Enables synthesis of single-enantiomer products with specific biological activity. |

| Advanced Material Intermediates | Entire Moiety | Acts as a polymer end-capping agent to modify material properties. |

| Supramolecular Structures | 4-Ethylphenoxy Group | Provides sites for hydrophobic and π-π stacking interactions to guide self-assembly. |

Spectroscopic and Analytical Characterization of Derivatives of 2 4 Ethylphenoxy Propanoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of 2-(4-ethylphenoxy)propanoyl chloride derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of a derivative, such as an ester or amide of 2-(4-ethylphenoxy)propanoic acid, distinct signals corresponding to the ethyl group, the aromatic ring, and the propanoyl moiety are observed. The protons of the ethyl group's methyl (CH₃) typically appear as a triplet around 1.2 ppm, while the methylene (B1212753) (CH₂) protons present as a quartet near 2.6 ppm. The aromatic protons on the para-substituted benzene (B151609) ring show a characteristic AA'BB' splitting pattern, with two doublets appearing in the range of 6.8 to 7.2 ppm. researchgate.net The methine proton (-OCH-) of the propanoyl group is a quartet at approximately 4.8 ppm, coupled to the adjacent methyl protons, which appear as a doublet around 1.6 ppm.

¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the derivative (e.g., ester or amide) is highly deshielded, appearing in the 168-175 ppm region. The aromatic carbons show signals between 115 and 156 ppm, while the carbons of the ethyl group and the propanoyl side chain resonate in the upfield region (15-75 ppm). nih.govchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for a Derivative of 2-(4-Ethylphenoxy)propanoic Acid (e.g., Methyl Ester) This interactive table summarizes the expected proton NMR data.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl CH₃ | ~ 1.21 | Triplet | ~ 7.6 |

| Propanoyl CH₃ | ~ 1.62 | Doublet | ~ 6.8 |

| Ethyl CH₂ | ~ 2.60 | Quartet | ~ 7.6 |

| Methine CH | ~ 4.75 | Quartet | ~ 6.8 |

| Aromatic CH (ortho to O) | ~ 6.85 | Doublet | ~ 8.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for a Derivative of 2-(4-Ethylphenoxy)propanoic Acid (e.g., Methyl Ester) This interactive table summarizes the expected carbon-13 NMR data.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl CH₃ | ~ 15.8 |

| Propanoyl CH₃ | ~ 18.5 |

| Ethyl CH₂ | ~ 28.0 |

| Methine CH | ~ 73.0 |

| Aromatic CH (ortho to O) | ~ 115.5 |

| Aromatic CH (ortho to Ethyl) | ~ 128.9 |

| Aromatic C (ipso to Ethyl) | ~ 137.0 |

| Aromatic C (ipso to O) | ~ 155.8 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 2-(4-ethylphenoxy)propanoyl chloride itself, the most prominent and diagnostic absorption is the very strong C=O (carbonyl) stretching band of the acid chloride functional group, which appears at a high wavenumber, typically around 1800-1815 cm⁻¹.

When the acid chloride is converted into derivatives, the position of this carbonyl band shifts to a lower frequency, providing clear evidence of the reaction. For example, an ester derivative will show a strong C=O stretch in the 1735-1750 cm⁻¹ range, while an amide derivative will exhibit this band between 1650-1690 cm⁻¹. Other key absorptions for these molecules include C-H stretching vibrations for the aromatic and aliphatic parts (2850-3100 cm⁻¹), C=C stretching bands for the aromatic ring (1500-1600 cm⁻¹), and a strong C-O (ether) stretching band (1200-1250 cm⁻¹). libretexts.org The para-substitution pattern on the benzene ring is often indicated by a C-H out-of-plane bending vibration in the 810-840 cm⁻¹ region. spectroscopyonline.comquimicaorganica.org

Table 3: Characteristic IR Absorption Frequencies for 2-(4-Ethylphenoxy)propanoyl Chloride and its Derivatives This interactive table outlines the key IR peaks for functional group identification.

| Functional Group / Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Acid Chloride) | Stretch | ~ 1810 | Strong, Sharp |

| C=O (Ester) | Stretch | ~ 1740 | Strong |

| C=O (Amide) | Stretch | ~ 1670 | Strong |

| C-H (Aromatic) | Stretch | 3030 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2970 | Medium-Strong |

| C=C (Aromatic Ring) | Stretch | 1500 - 1600 | Medium |

| C-O (Aryl Ether) | Stretch | 1230 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For a derivative of 2-(4-ethylphenoxy)propanoic acid, the molecular ion peak (M⁺) confirms the molecular weight.

The fragmentation pattern is highly dependent on the structure. Common fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group and the ether oxygen. A significant fragment often observed corresponds to the 4-ethylphenoxy group or the tropylium-like ion derived from it. For example, in the mass spectrum of a compound containing an ethylbenzene (B125841) moiety, a base peak at m/z 91, corresponding to the [C₇H₇]⁺ tropylium (B1234903) ion, is very common. docbrown.infopearson.com Another prominent fragmentation is the loss of the side chain, leading to a 4-ethylphenoxide radical cation at m/z 121. Cleavage at the ether bond can generate an ion corresponding to the propanoyl derivative portion of the molecule.

Table 4: Plausible Mass Spectrometry Fragmentation for a Derivative of 2-(4-Ethylphenoxy)propanoic Acid (e.g., Methyl Ester, MW = 208.25) This interactive table lists potential key fragments and their mass-to-charge ratios.

| m/z (mass/charge) | Possible Fragment Ion | Description |

|---|---|---|

| 208 | [C₁₂H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 179 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 149 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| 121 | [CH₃CH₂C₆H₄O]⁺ | 4-Ethylphenoxide radical cation |

| 107 | [CH₃CH₂C₆H₄]⁺ | Ethylphenyl cation |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating components of a mixture, assessing the purity of the final product, and monitoring the progress of a reaction.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile derivatives like esters and amides of 2-(4-ethylphenoxy)propanoic acid. Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a pH modifier like formic or acetic acid). cipac.orgnih.gov A UV detector is effective for detection, as the aromatic ring provides strong chromophores, usually monitored around 254 nm or 280 nm. cipac.org

Gas Chromatography (GC) is better suited for more volatile compounds. However, due to the high reactivity and thermal lability of the parent compound, 2-(4-ethylphenoxy)propanoyl chloride, direct analysis by GC is challenging. It is often necessary to convert it into a more stable derivative, such as a methyl or ethyl ester, prior to injection. usgs.govrsc.org Phenoxy acid herbicides, which are structurally related, are frequently analyzed by GC after esterification. oup.comusgs.gov The analysis is typically performed on a capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. researchgate.net

Table 5: Typical Chromatographic Conditions for the Analysis of Derivatives This interactive table provides example parameters for HPLC and GC methods.

| Parameter | HPLC Method (for Ester/Amide) | GC Method (for Ester Derivative) |

|---|---|---|

| Technique | Reversed-Phase HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase / Carrier Gas | Acetonitrile/Water gradient | Helium (~1 mL/min) |

| Detector | UV-Vis Diode Array (DAD) at 254 nm | Mass Spectrometer (Electron Ionization) |

| Oven Temperature | Isothermal (e.g., 30 °C) | Temperature program (e.g., 100 °C hold 2 min, ramp to 280 °C) |

| Injection Volume | 5 - 20 µL | 1 µL (split or splitless) |

| Purpose | Purity assessment, quantification | Separation of volatile impurities, structural confirmation |

Computational and Theoretical Investigations Pertinent to 2 4 Ethylphenoxy Propanoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For 2-(4-Ethylphenoxy)propanoyl chloride, such calculations would reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

The electronic structure of 2-(4-Ethylphenoxy)propanoyl chloride is significantly influenced by its constituent functional groups: the acyl chloride, the ether linkage, and the substituted aromatic ring. The carbonyl group of the acyl chloride is highly polarized, with the carbon atom being electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. nih.govdocbrown.info The phenoxy group, with its ether oxygen, can donate electron density to the aromatic ring via resonance, while the ethyl group at the para position is a weak electron-donating group.

The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the electron-rich 4-ethylphenoxy moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is anticipated to be centered on the electrophilic carbonyl carbon of the propanoyl chloride group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and reactivity. uomphysics.net A smaller gap generally suggests higher reactivity.

Global reactivity descriptors, which can be derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Based on calculations for analogous compounds, the following table provides estimated values for these descriptors for 2-(4-Ethylphenoxy)propanoyl chloride, calculated at a representative DFT level of theory (e.g., B3LYP/6-311++G(d,p)).

| Descriptor | Symbol | Formula | Estimated Value | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | ~ -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | - | ~ -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | ~ 5.3 eV | Indicates kinetic stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 3.85 eV | Tendency to attract electrons |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.65 eV | Resistance to change in electron distribution |

| Global Electrophilicity Index | ω | χ2 / (2η) | ~ 2.79 eV | Propensity to accept electrons |

Reaction Pathway Modeling and Transition State Analysis

The reactions of 2-(4-Ethylphenoxy)propanoyl chloride are expected to be dominated by nucleophilic acyl substitution. libretexts.orgchemguide.co.uk Computational modeling of these reaction pathways can provide detailed insights into the mechanism, including the structures of intermediates and transition states.

A typical reaction, such as the hydrolysis of 2-(4-Ethylphenoxy)propanoyl chloride, would proceed via a two-step addition-elimination mechanism. docbrown.infolibretexts.org In the first step, a nucleophile (e.g., a water molecule) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is the rate-determining step. The second step involves the elimination of the chloride ion and the reformation of the carbon-oxygen double bond.

Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the transition state of the nucleophilic addition. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction rate. For acyl chlorides, this barrier is generally low, consistent with their high reactivity. The presence of the electron-donating 4-ethylphenoxy group may slightly decrease the electrophilicity of the carbonyl carbon compared to a simple alkanoyl chloride, potentially leading to a marginally higher activation barrier.

The following table outlines the key steps and expected intermediates in the hydrolysis of 2-(4-Ethylphenoxy)propanoyl chloride, which could be modeled computationally.

| Step | Description | Key Species |

|---|---|---|

| 1 | Nucleophilic attack of water on the carbonyl carbon | Reactants, Transition State 1 (TS1) |

| 2 | Formation of a tetrahedral intermediate | Tetrahedral Intermediate |

| 3 | Elimination of the chloride ion and reformation of the carbonyl group | Transition State 2 (TS2), Products |

Conformation Analysis and Prediction of Stereochemical Outcomes

The presence of several single bonds in 2-(4-Ethylphenoxy)propanoyl chloride allows for considerable conformational flexibility. Conformational analysis, typically performed by scanning the potential energy surface as a function of key dihedral angles, can identify the most stable conformers.

Furthermore, the chiral center at the second carbon of the propanoyl group means that 2-(4-Ethylphenoxy)propanoyl chloride exists as a pair of enantiomers, (R)- and (S)-2-(4-Ethylphenoxy)propanoyl chloride. Reactions with achiral nucleophiles will produce a racemic mixture of products. However, reactions with chiral, non-racemic nucleophiles would lead to the formation of diastereomers, and computational modeling could be used to predict the stereochemical outcome by calculating the transition state energies for the formation of each diastereomer.

The following table summarizes the key conformational features that would be the subject of a computational investigation.

| Dihedral Angle | Description | Expected Stable Conformations |

|---|---|---|

| Caryl-Caryl-O-C | Rotation of the phenoxy group relative to the propanoyl chain | Planar or near-planar arrangements favored |

| Caryl-O-C-Ccarbonyl | Orientation of the propanoyl group | Gauche and anti conformations |

| O-C-Ccarbonyl-Cl | Orientation of the chloride atom | Syn and anti conformations relative to the ether oxygen |

Structure-Reactivity Correlation Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. nih.govnih.gov For a series of substituted phenoxypropanoyl chlorides, computational chemistry could be used to generate a variety of descriptors to build a QSAR model.

The electronic properties of substituents on the aromatic ring would be expected to have a significant impact on the reactivity of the acyl chloride group. Electron-donating groups, such as the ethyl group in the target molecule, would be predicted to decrease the electrophilicity of the carbonyl carbon, thereby reducing the rate of nucleophilic attack. Conversely, electron-withdrawing substituents would be expected to enhance reactivity.

A hypothetical QSAR study could involve calculating descriptors such as Hammett constants (σ), HOMO and LUMO energies, and atomic charges on the carbonyl carbon for a series of derivatives. These descriptors could then be correlated with experimentally determined (or computationally predicted) reaction rates or activation energies. Such a study would provide valuable insights into the electronic effects governing the reactivity of this class of compounds.

The following table provides a hypothetical set of descriptors that could be used in a QSAR study of substituted 2-phenoxypropanoyl chlorides.

| Substituent (at para-position) | Hammett Constant (σp) | Calculated Charge on Carbonyl Carbon (e) | Predicted Relative Reactivity |

|---|---|---|---|

| -NO2 | +0.78 | More positive | Highest |

| -Cl | +0.23 | Positive | High |

| -H | 0.00 | Baseline positive | Moderate |

| -CH3 | -0.17 | Less positive | Low |

| -C2H5 (as in the target compound) | -0.15 | Slightly less positive | Low |

Future Research Directions in the Chemistry of 2 4 Ethylphenoxy Propanoyl Chloride

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of acyl chlorides, including 2-(4-Ethylphenoxy)propanoyl chloride, often relies on reagents that are hazardous and produce significant waste, making them less environmentally friendly. A primary focus of future research will be the development of more sustainable and atom-economical synthetic routes.

Current methods for the synthesis of acyl chlorides typically involve the reaction of the corresponding carboxylic acid with chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). While effective, these reagents generate stoichiometric amounts of byproducts like sulfur dioxide (SO₂), hydrogen chloride (HCl), and phosphoric acid derivatives, which can be corrosive and require careful handling and disposal.

Future research is expected to focus on alternative chlorinating agents and methodologies that are inherently greener. This includes exploring phosgene-free routes to minimize the use of highly toxic reagents. One avenue of investigation could be the use of solid-supported chlorinating agents, which can simplify purification and reduce waste streams. Additionally, the development of catalytic methods that can generate the acyl chloride from the carboxylic acid with high atom economy will be a significant area of research. For instance, processes that utilize a recyclable catalyst and a more benign source of chlorine would represent a substantial advancement in the sustainable production of 2-(4-Ethylphenoxy)propanoyl chloride.

A comparative look at common chlorinating agents highlights the need for greener alternatives:

| Chlorinating Agent | Byproducts | Hazards |

| Thionyl chloride (SOCl₂) | SO₂, HCl | Toxic, corrosive |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Toxic, corrosive |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Corrosive, moisture-sensitive |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

To improve the synthesis of 2-(4-Ethylphenoxy)propanoyl chloride, the exploration of novel catalytic systems will be crucial. Catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions, all of which contribute to more efficient and sustainable processes.

In the context of acyl chloride synthesis, catalysts are often used to activate the carboxylic acid or the chlorinating agent. For example, N,N-dimethylformamide (DMF) is a common catalyst used with oxalyl chloride and thionyl chloride. However, the development of more efficient and recyclable catalysts is an active area of research. Future investigations could focus on:

Heterogeneous Catalysts: Solid-supported catalysts, such as functionalized polymers or inorganic materials, can be easily separated from the reaction mixture and recycled, reducing waste and cost.

Organocatalysts: The use of small organic molecules as catalysts offers an alternative to metal-based catalysts, which can sometimes contaminate the final product.

Biocatalysts: Enzymes could potentially be engineered to catalyze the chlorination of carboxylic acids with high selectivity and under mild, environmentally benign conditions.

The selectivity of the chlorination reaction is also a key consideration, particularly if other reactive functional groups are present in the molecule. Novel catalytic systems could be designed to achieve high chemoselectivity, ensuring that only the carboxylic acid moiety is converted to the acyl chloride. This would be particularly important in the synthesis of more complex molecules where 2-(4-Ethylphenoxy)propanoyl chloride is an intermediate.

Design of New Transformations Leveraging its Unique Reactivity Profile

The reactivity of 2-(4-Ethylphenoxy)propanoyl chloride is primarily dictated by the electrophilic carbonyl carbon of the acyl chloride group. However, the presence of the 4-ethylphenoxy moiety can influence its reactivity and provide opportunities for the design of new chemical transformations.

The ether linkage and the aromatic ring in the 2-(4-ethylphenoxy) group are relatively stable, but they can participate in or direct reactions under certain conditions. Future research could explore:

Intramolecular Reactions: The proximity of the acyl chloride to the phenoxy group could be exploited to design novel intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. These heterocycles could have interesting biological or material properties.

Domino Reactions: The high reactivity of the acyl chloride can be used to initiate a cascade of reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and a significant increase in molecular complexity.

Reactions Targeting the Aromatic Ring: While the acyl chloride is the most reactive site, transformations of the aromatic ring, such as electrophilic aromatic substitution, could be explored. The ethyl and phenoxy groups will influence the regioselectivity of such reactions.

By understanding and harnessing the unique interplay between the acyl chloride and the phenoxy moiety, chemists can develop novel synthetic methodologies and access new classes of compounds. A summary of potential reactive sites and exemplary transformations is presented below:

| Reactive Site | Potential Transformation | Potential Products |

| Acyl Chloride | Nucleophilic Acyl Substitution | Esters, amides, ketones |

| Acyl Chloride & Phenoxy Group | Intramolecular Cyclization | Oxygen-containing heterocycles |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted aromatic derivatives |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and reactions of 2-(4-Ethylphenoxy)propanoyl chloride into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of reactive intermediates like acyl chlorides:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling highly reactive or hazardous materials.

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity.

Scalability: Scaling up a reaction in a flow system is often as simple as running the system for a longer period, which is more straightforward than scaling up a batch process.

Automated synthesis platforms can be combined with flow chemistry to create highly efficient and autonomous systems for chemical synthesis. mdpi.com These platforms can be programmed to perform multi-step syntheses, including the preparation of 2-(4-Ethylphenoxy)propanoyl chloride and its subsequent conversion to a variety of derivatives. This approach can accelerate the discovery of new molecules and the optimization of reaction conditions.

Future research in this area will likely focus on developing robust and reliable flow and automated synthesis protocols for 2-(4-Ethylphenoxy)propanoyl chloride. This will involve the optimization of reactor design, reaction conditions, and in-line analytical techniques for real-time monitoring of the reaction progress.

Q & A

Q. What are the standard synthetic routes for 2-(4-Ethylphenoxy)propanoyl chloride, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts alkylation of 4-ethylphenol with propanoyl chloride derivatives, followed by halogenation. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ are used to activate the aromatic ring for electrophilic substitution .

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., over-alkylation) .

- Purification : Distillation under reduced pressure or recrystallization from anhydrous solvents (e.g., dry ether) ensures high purity .

- Yield optimization : Continuous flow reactors improve mass transfer and reduce decomposition risks compared to batch processes .

Q. What safety protocols are critical when handling 2-(4-Ethylphenoxy)propanoyl chloride in the laboratory?

Methodological Answer:

- PPE : Use nitrile gloves and Tyvek® suits to prevent skin contact, as the compound can hydrolyze to corrosive byproducts .

- Engineering controls : Perform reactions in fume hoods with scrubbers to neutralize HCl gas released during synthesis .

- Emergency measures : Immediate flushing with water (15+ minutes) for eye/skin exposure and ethanol for decontaminating spills .

- Air monitoring : Use real-time IR spectroscopy to detect airborne concentrations exceeding 1 ppm (OSHA recommended limit) .